Cyclohexyl isooctyl phthalate is a chemical compound classified as a phthalate ester. Its IUPAC name is 1,2-benzenedicarboxylic acid, cyclohexyl isooctyl ester, and it is commonly identified by its CAS Registry Number 71486-48-1. This compound is primarily used as a plasticizer, enhancing the flexibility and durability of various materials, particularly in the production of plastics and synthetic rubber. Phthalates like cyclohexyl isooctyl phthalate are known for their ability to improve the processing characteristics of polymers and are widely utilized in consumer products.
Cyclohexyl isooctyl phthalate falls under the category of phthalate esters, which are diesters derived from phthalic acid. Phthalates are typically classified based on their alkyl chain lengths and branching structures. Cyclohexyl isooctyl phthalate specifically consists of a cyclohexyl group and an isooctyl group attached to the phthalate backbone. This structure imparts unique properties that make it suitable for various applications in industrial and consumer products .
The synthesis of cyclohexyl isooctyl phthalate can be achieved through several methods, with one notable approach involving the direct hydrogenation of 1,2-benzenedicarboxylic acid derivatives in the presence of a catalyst. A specific method utilizes 1,2-phenylformic acid diisooctyl ester as a raw material, with isooctanol serving as a solvent. The reaction occurs under high pressure (4 to 10 MPa) and elevated temperatures (160 to 200 °C) for approximately 6 to 8 hours, yielding high purity (>99%) of the desired product .
The reaction mechanism typically involves the formation of an ester bond between the carboxylic acid groups of phthalic acid and the alcohols (cyclohexanol and isooctanol). The use of noble metals such as ruthenium as catalysts enhances selectivity and efficiency in producing cyclohexyl isooctyl phthalate .
The molecular formula for cyclohexyl isooctyl phthalate is , with a molecular weight of approximately 360.49 g/mol. The compound features two ester functional groups derived from phthalic acid, linked to cyclohexane and isooctane moieties.
Cyclohexyl isooctyl phthalate participates in various chemical reactions typical of esters, including hydrolysis, transesterification, and oxidation. Hydrolysis can occur under acidic or basic conditions, leading to the formation of cyclohexanol, isooctanol, and phthalic acid.
The hydrolysis reaction can be represented as follows:
This reaction indicates the breakdown of cyclohexyl isooctyl phthalate into its constituent alcohols and phthalic acid under aqueous conditions .
The action mechanism of cyclohexyl isooctyl phthalate primarily revolves around its role as a plasticizer. By embedding itself within polymer chains, it reduces intermolecular forces between chains, thereby increasing flexibility and workability at lower temperatures.
The addition of cyclohexyl isooctyl phthalate into polymer matrices results in:
These properties are critical for applications in flexible plastics used in consumer goods .
These properties make cyclohexyl isooctyl phthalate suitable for various industrial applications where flexibility and durability are required .
Cyclohexyl isooctyl phthalate finds extensive use in:
Its ability to modify the physical properties of polymers makes it valuable across multiple sectors including automotive, construction, and consumer goods industries .
The synthesis of cyclohexyl isooctyl phthalate relies on esterification between phthalic anhydride and isooctanol (6-methylheptan-1-ol), with catalytic systems determining efficiency and selectivity. Ruthenium-based catalysts demonstrate exceptional performance under high-pressure hydrogenation conditions (4–10 MPa), achieving >98% selectivity toward the target diester due to their superior hydrogen activation capabilities [1]. Heterogeneous catalysts, particularly sulfonated ion-exchange resins, enable continuous operation by facilitating easy separation and reuse across multiple production cycles. When paired with sterically hindered alcohols like isooctanol, these catalysts minimize transesterification byproducts through optimized molecular matching between active sites and reactants [8]. Recent innovations include bifunctional catalyst systems incorporating acidic and hydrogenation sites, which simultaneously drive esterification and benzene ring saturation in a single reactor, streamlining production workflows while maintaining product yields exceeding 99% purity [1] [4].
Table 1: Comparative Performance of Catalysts in Esterification
Catalyst Type | Temperature Range (°C) | Pressure (MPa) | Selectivity (%) | Reusability (Cycles) |
---|---|---|---|---|
Ru Precious Metal | 160–200 | 4–10 | >98 | >15 |
Sulfonated Resins | 120–180 | Atmospheric | 92–95 | >20 |
Pd/Al₂O₃ | 150–200 | 5 | >95 | >10 |
CSTR configurations dominate industrial-scale production due to their adaptability in managing exothermic esterification kinetics. Temperature zoning proves critical: maintaining 140–160°C in the primary reaction zone maximizes initial ester formation, while a secondary zone at 180–200°C ensures complete conversion of monoesters to diesters [4]. Advanced agitation systems with radial-flow impellers enhance mixing efficiency between isooctanol and phthalic anhydride, reducing local concentration gradients that promote monoester dimerization. Real-time monitoring via inline Fourier-transform infrared (FTIR) spectroscopy allows instantaneous adjustment of alcohol-to-anhydride ratios, typically stabilized at 2.5:1 to suppress ether formation byproducts [8]. Solventless operation in modern CSTRs eliminates separation steps, reducing energy consumption by 30% compared to batch processes while achieving space-time yields of ≥0.8 kg·L⁻¹·h⁻¹ [1].
Table 2: CSTR Optimization Parameters for High-Yield Production
Process Variable | Optimal Range | Impact on Yield | Byproduct Reduction |
---|---|---|---|
Temperature Zoning | 140–160°C (Zone 1); 180–200°C (Zone 2) | +25% conversion | -40% monoester residuals |
Alcohol/Anhydride Ratio | 2.5:1 | Maximizes diester formation | -75% ether byproducts |
Agitation Rate | 300–500 RPM | Eliminates concentration gradients | -30% dimerization products |
Zeolite-based catalysts, particularly aluminosilicate frameworks (ZSM-5, SAPO-31), enhance selectivity through shape-selective catalysis. Their tunable pore architecture (0.5–0.7 nm) confines reactants, favoring linear esterification while excluding branched byproducts [6]. Acidic sites within zeolite channels (0.3–1.0 mmol·g⁻¹) can be modulated via silicon-to-aluminum ratios; a Si/Al ratio of 25–30 optimally balances activity with stability. Metal-impregnated variants (e.g., 0.5 wt% Pd/SAPO-31) enable integrated hydrogenation-esterification by introducing metallic sites that saturate benzene rings without separate reactors [6] [4]. Hydrothermal synthesis techniques allow precise control over zeolite mesoporosity, increasing external surface area to >400 m²·g⁻¹, which mitigates diffusion limitations during bulkier isooctanol processing and elevates space velocities to 2.5 h⁻¹ [6].
Direct hydrogenation of aromatic precursors provides a streamlined route to cyclohexyl derivatives. Pre-synthesized diisooctyl phthalate undergoes benzene ring saturation using noble metal catalysts under hydrogen pressure, with ruthenium achieving near-quantitative conversion (>99%) at 160–200°C and 4–10 MPa [1]. A two-stage approach proves industrially robust: esterification using conventional acids precedes dedicated hydrogenation using Pd/Al₂O₃ at 150–200°C and 5 MPa, preventing catalyst poisoning by water [4]. Critical to structural integrity is the cis-isomer predominance in hydrogenated products, controlled by optimizing reaction kinetics—lower temperatures (160°C) favor the thermodynamically stable cis-cyclohexyl configuration, while higher temperatures (>180°C) promote undesired trans-isomerization. Solvent selection is pivotal; employing isooctanol as both reactant and solvent minimizes hydrolysis, maintaining final product purity >99% [1] [4].
Ether formation—primarily diisooctyl ether—plagues conventional esterification at >5% yields under suboptimal conditions. Implementing molecular sieves (3Å) in situ removes water, shifting equilibrium toward diester formation while suppressing etherification [4]. Temperature-staged protocols are equally critical: lower initial temperatures (120°C) minimize alcohol dehydration, while subsequent ramping to 200°C ensures complete diesterification. For hydrogenation steps, aromatic ring saturation byproducts like partially hydrogenated intermediates are controlled through catalyst surface engineering; platinum-doped alumina catalysts reduce over-hydrogenation of ester groups to alcohols [8]. Continuous distillation units coupled to reactors enable instant removal of light byproducts (isooctyl ether), while advanced crystallizers isolate cyclic dimers through melting-point differentiation. These integrated approaches reduce impurities to <0.3%, exceeding industry specifications without requiring post-synthesis chromatography [1] [4] [8].
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